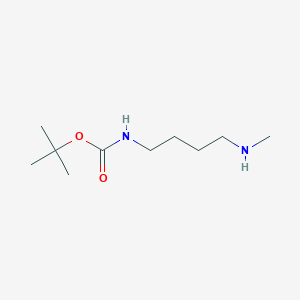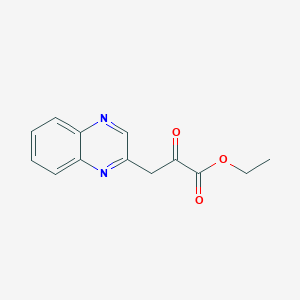
4,6-Diamino-2-imino-3,5-dinitropyridin-1(2H)-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Diamino-2-imino-3,5-dinitropyridin-1(2H)-ol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as DADN, and it is a member of the nitroaromatic family of compounds. DADN has been used in a variety of scientific studies, including in the fields of chemistry, biology, and medicine. In
Mecanismo De Acción
The mechanism of action of DADN is not fully understood. However, it is believed that DADN acts as a nitric oxide donor, releasing nitric oxide upon exposure to biological systems. Nitric oxide is a signaling molecule that plays an important role in a variety of physiological processes, including vasodilation, neurotransmission, and immune response.
Biochemical and Physiological Effects:
DADN has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that DADN can induce apoptosis (programmed cell death) in cancer cells. DADN has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines in vitro. In addition, DADN has been shown to have vasodilatory effects, which may have potential applications in the treatment of cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DADN in lab experiments is its high purity. DADN can be easily synthesized and purified, making it a useful starting material for the synthesis of other compounds. However, one limitation of using DADN in lab experiments is its potential toxicity. DADN is a nitroaromatic compound, which can be toxic to biological systems.
Direcciones Futuras
There are many potential future directions for research on DADN. One area of interest is the development of new anti-tumor agents based on the structure of DADN. Another area of interest is the study of the vasodilatory effects of DADN, which may have potential applications in the treatment of cardiovascular diseases. Additionally, further research is needed to fully understand the mechanism of action of DADN and its potential applications in medicine and other fields of science.
Conclusion:
In conclusion, 4,6-Diamino-2-imino-3,5-dinitropyridin-1(2H)-ol is a chemical compound that has been widely studied for its potential applications in scientific research. DADN can be easily synthesized and purified, making it a useful starting material for the synthesis of other compounds. DADN has been shown to have a variety of biochemical and physiological effects, including anti-tumor and anti-inflammatory effects. However, further research is needed to fully understand the mechanism of action of DADN and its potential applications in medicine and other fields of science.
Métodos De Síntesis
The synthesis of DADN involves the reaction of 2,4,6-trinitropyridine with hydrazine hydrate. This reaction results in the formation of DADN as a yellow crystalline solid. The purity of the compound can be improved by recrystallization from hot water.
Aplicaciones Científicas De Investigación
DADN has been used in a variety of scientific research applications. One of the primary uses of DADN is as a starting material for the synthesis of other compounds. DADN has also been used as a reagent in organic synthesis, such as in the preparation of nitroso compounds. In addition, DADN has been used in the development of new explosive materials. DADN has also been studied for its potential applications in the field of medicine, including as an anti-tumor agent.
Propiedades
IUPAC Name |
1-hydroxy-6-imino-3,5-dinitropyridine-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6O5/c6-1-2(10(13)14)4(7)9(12)5(8)3(1)11(15)16/h7,12H,6,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTNLVQDRSXUGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=N)N(C(=C1[N+](=O)[O-])N)O)[N+](=O)[O-])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N6O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10442472 |
Source


|
| Record name | 4,6-Diamino-2-imino-3,5-dinitropyridin-1(2H)-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Diamino-2-imino-3,5-dinitropyridin-1(2H)-ol | |
CAS RN |
175553-46-5 |
Source


|
| Record name | 4,6-Diamino-2-imino-3,5-dinitropyridin-1(2H)-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-di-tert-butylphenol](/img/structure/B179438.png)


![Sodium hydrogen 4-[[4-(ethylamino)-m-tolyl][4-(ethylimino)-3-methylcyclohexa-2,5-dien-1-ylidene]methyl]-6-hydroxybenzene-1,3-disulphonate](/img/structure/B179442.png)








